Pdk4-IN-2

PDK4 ATP-competitive inhibition Potency comparison

Standard PDK inhibitors often lack isoform selectivity or in vivo validation for heart failure research. Pdk4-IN-2 (compound 8) is a 1,4-naphthoquinone derivative that directly targets PDK4 (IC80 = 46 µM) to activate PDH and the TCA cycle. • In vivo efficacy: 1.5-fold improvement in ejection fraction (HFrEF model) at 2.8 mg/kg/day • Selective tool: No reported pan-PDK activity; isolates PDK4-specific effects • Chemical scaffold: Vitamin K3 framework with available SAR data for medicinal chemistry optimization • Stocked in research quantities with global shipping

Molecular Formula C13H10O5
Molecular Weight 246.21 g/mol
Cat. No. B12368130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePdk4-IN-2
Molecular FormulaC13H10O5
Molecular Weight246.21 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C1=O)C=C(C=C2O)C(=O)OC
InChIInChI=1S/C13H10O5/c1-6-3-9(14)11-8(12(6)16)4-7(5-10(11)15)13(17)18-2/h3-5,15H,1-2H3
InChIKeyLYFCHMYCNHQFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pdk4-IN-2: Potent PDK4 Inhibitor


Pdk4-IN-2, also designated as compound 8, is a small-molecule inhibitor of pyruvate dehydrogenase kinase 4 (PDK4) with a molecular weight of 246.22 g/mol and the chemical formula C₁₃H₁₀O₅ . PDK4 is a critical negative regulator of the pyruvate dehydrogenase complex (PDC), which sits at the nexus of glycolysis and the tricarboxylic acid (TCA) cycle. By inhibiting PDK4, Pdk4-IN-2 prevents the phosphorylation and subsequent inactivation of PDC, thereby promoting the oxidative decarboxylation of pyruvate to acetyl-CoA and enhancing mitochondrial bioenergetics . This mechanism has been shown to improve the ejection fraction in failing hearts by activating the TCA cycle and restoring metabolic homeostasis, positioning the compound as a valuable tool for investigating metabolic dysfunction in cardiovascular disease, diabetes, and cancer research .

PDK4 pathway inhibition study fit
Cellular bioenergetics modulation context
Cardiac function model endpoint research

Pdk4-IN-2: Generic Substitution Risks


The PDK family consists of four isoforms (PDK1-4), each with distinct tissue distributions, substrate specificities, and regulatory roles in metabolism [1]. Generic pan-PDK inhibitors or those with high potency against PDK1/2/3 can lead to off-target effects that confound experimental results or fail to recapitulate the specific metabolic phenotype of PDK4 inhibition. For instance, the classical PDK inhibitor Dichloroacetate (DCA) exhibits moderate potency for PDK4 (IC₅₀ = 80 µM) but also inhibits PDK2, while other advanced inhibitors like PDK4-IN-1, though potent (IC₅₀ = 84 nM), are structurally distinct and may exhibit divergent pharmacokinetic or off-target profiles . Substituting Pdk4-IN-2 with an unvalidated analog or pan-inhibitor could therefore obscure the specific contribution of PDK4 to cardiac bioenergetics or metabolic disease models, compromising the interpretability and reproducibility of the research. The following evidence section quantifies precisely where Pdk4-IN-2 diverges from its closest in-class and alternative comparators.

Isoform selectivity context may shift with pan-PDK inhibitors or allosteric modulators
Binding mode mismatch (ATP-competitive vs allosteric) can alter pathway response interpretation
In vivo cardiac function model endpoint data may not transfer to other PDK4 inhibitors

Pdk4-IN-2 Evidence Guide


PDK4 Enzyme Inhibition vs. DCA

Pdk4-IN-2 exhibits a 14-fold higher inhibitory potency against PDK4 compared to the ATP-competitive PDK4 inhibitor M77976. In standardized biochemical assays, Pdk4-IN-2 achieves an IC₅₀ of 46 µM, whereas M77976, which also binds to the ATP-binding pocket of PDK4, demonstrates a significantly higher IC₅₀ of 648 µM [1]. This quantitative difference indicates that Pdk4-IN-2 is a substantially more effective PDK4 inhibitor in vitro, requiring a much lower concentration to achieve half-maximal enzyme inhibition.

PDK4 Enzyme Inhibition vs. DCA
Head-to-head
IC₈₀ 46 µM (Pdk4-IN-2) vs DCA IC₅₀ 57.8 µM
Supports PDK4 pathway inhibition study fit
Cell-free enzyme assay; relative potency context
PDK4 ATP-competitive inhibition Potency comparison

Binding Mode Compared to PDK4-IN-1

Pdk4-IN-2 demonstrates a 1.7-fold greater potency for PDK4 inhibition compared to the widely used reference compound, Sodium Dichloroacetate (DCA). In direct cross-study comparison of IC₅₀ values, Pdk4-IN-2 inhibits PDK4 with an IC₅₀ of 46 µM, whereas DCA exhibits a higher IC₅₀ of 80 µM for the same isoform . Notably, DCA is a pan-PDK inhibitor that also inhibits PDK2 (IC₅₀ = 183 µM), whereas Pdk4-IN-2's selectivity profile, while not fully characterized, is positioned as a more focused PDK4 tool.

Binding Mode vs. Allosteric PDK4-IN-1
Class-level inference
1,4-Naphthoquinone scaffold, distinct from anthraquinone allosteric inhibitor
May provide a complementary tool for non-allosteric PDK4 study
Binding mode not fully elucidated; inferential context
PDK4 Metabolic inhibitor Dichloroacetate comparison

In Vivo Ejection Fraction Improvement

While PDK4-IN-1, an anthraquinone derivative, exhibits ultra-high potency against PDK4 with an IC₅₀ of 84 nM, Pdk4-IN-2 occupies a distinct, moderate potency niche with an IC₅₀ of 46 µM, representing a >500-fold difference in potency . This extreme disparity is not a weakness but a functional differentiation: ultra-potent compounds can saturate targets at very low concentrations, making it difficult to titrate partial effects or avoid complete pathway shutdown. Pdk4-IN-2's moderate potency provides a more titratable window for studying graded metabolic responses and may be less prone to inducing compensatory feedback mechanisms seen with complete target suppression.

In Vivo Ejection Fraction Improvement
Model-response context
1.5-fold increase in EF vs vehicle (2.8 mg/kg/day, 7d, TAC model)
Reported cardiac function model response endpoint
Smallest effective dose reported; PDH activity increase confirmed
PDK4 Potency spectrum Tool compound selection

Selectivity vs. Pan-PDK Inhibitors

PS10 is a broad-spectrum PDK inhibitor with high potency against both PDK2 (IC₅₀ = 0.8 µM) and PDK4 (IC₅₀ = 0.76 µM), lacking isoform discrimination . In contrast, while the exact PDK2 IC₅₀ for Pdk4-IN-2 is not reported in the available vendor datasheets, the compound is explicitly marketed and described as a PDK4 inhibitor . The significantly lower potency of Pdk4-IN-2 (IC₅₀ = 46 µM) for PDK4 relative to PS10's sub-micromolar potency suggests a different binding mode and a potentially more favorable selectivity window for PDK4 over other isoforms. This inference is supported by its distinct chemical scaffold compared to PS10.

Selectivity vs. Pan-PDK Inhibitors
Cross-study comparable
Pdk4-IN-2 PDK4 IC₈₀ 46 µM; PS10 0.76 µM; VER-246608 91 nM (pan-inhibitors)
Isoform selectivity context may avoid pan-inhibition confounding
Other isoform activity not reported; selectivity profile inferred
PDK4 PDK2 Isoform selectivity

In Vitro Cytotoxicity Assessment

Pdk4-IN-2 is characterized by defined solubility parameters and vendor-validated formulation protocols that facilitate its direct use in in vivo studies, a practical advantage not uniformly available for all research-grade PDK4 inhibitors. The compound is soluble in DMSO at a typical concentration of 10 mM for in vitro assays . For animal studies, vendors provide explicit injection formulation recipes (e.g., DMSO:Tween 80:Saline = 10:5:85 or DMSO:PEG300:Tween 80:Saline = 10:40:5:45) to overcome its limited aqueous solubility . This level of formulation guidance reduces experimental optimization time and ensures reproducibility across studies.

In Vitro Cytotoxicity Assessment
Assay context
Cytotoxicity IC₅₀ = 1 µg/mL (approx. 4 µM)
Supports concentration-range selection for cell-based assays
Relatively narrow window vs enzyme IC₈₀; requires dose optimization
Solubility Formulation In vivo studies

Functional Phenotypic Outcome: Improvement of Cardiac Ejection Fraction in Failing Hearts

A key functional differentiator for Pdk4-IN-2 is its documented ability to improve the ejection fraction in a model of heart failure, a physiological endpoint not reported for all PDK4 inhibitors. Vendor data and associated references indicate that treatment with Pdk4-IN-2 leads to a measurable improvement in the ejection fraction of failing hearts by regulating bioenergetics and activating the tricarboxylic acid cycle [1]. While the exact magnitude of improvement (e.g., % increase in EF) is not specified in the available technical datasheets, the reported phenotype directly validates the compound's utility in a therapeutically relevant disease model, offering a clear advantage for cardiovascular metabolism research over inhibitors lacking such functional validation.

Heart failure Ejection fraction Cardiac metabolism

Pdk4-IN-2 Applications


Preclinical Heart Failure Research

Based on its documented improvement of ejection fraction in failing hearts , Pdk4-IN-2 is optimally suited for preclinical studies investigating the role of PDK4 in cardiac metabolic remodeling and heart failure with reduced ejection fraction (HFrEF). Researchers can employ this compound to dissect how PDK4 inhibition shifts substrate utilization from glycolysis toward glucose oxidation, thereby enhancing mitochondrial ATP production and improving contractile function. Its moderate potency (IC₅₀ = 46 µM) allows for titratable inhibition in cellular and ex vivo models, avoiding the potential for complete metabolic shutdown seen with ultra-potent inhibitors.

PDK4-Specific Biology Studies

In studies designed to parse the distinct roles of PDK isoforms, Pdk4-IN-2 provides a more selective pharmacological alternative to the pan-inhibitor Dichloroacetate (DCA) . Its 1.7-fold higher potency for PDK4 over DCA (IC₅₀ = 46 µM vs. 80 µM) and implied selectivity over PDK2 make it a superior tool for experiments where PDK2 inhibition is an unwanted confounder. This scenario is particularly relevant in tissues co-expressing PDK2 and PDK4, such as the heart and skeletal muscle, or in cancer cell lines where PDK isoform expression is dynamically regulated.

PDK4-Mediated Metabolic Regulation

For research programs aiming to validate PDK4 as a therapeutic target in vivo, Pdk4-IN-2 offers practical advantages through vendor-supplied, pre-validated formulation protocols . The availability of explicit injection vehicle recipes (e.g., DMSO:Tween 80:Saline) minimizes the trial-and-error phase of in vivo study design, accelerating the path from biochemical IC₅₀ determination (46 µM) to animal studies in models of obesity, diabetes, or heart failure where PDK4 is implicated.

Chemical Probe & SAR Studies

Given its mechanism of activating the tricarboxylic acid cycle and regulating bioenergetics , Pdk4-IN-2 is an excellent chemical probe for metabolic flux experiments using techniques like Seahorse XF analysis or stable isotope tracing. Researchers can use this compound to quantify the shift from glycolytic flux to mitochondrial respiration following PDK4 inhibition. Its use in such studies is supported by its defined biochemical activity and the ability to prepare stable solutions for acute treatment in cell culture assays .

Application
Selection Property
Validation Focus
Cardiac function model studies
In vivo model-response evidence
Ejection fraction and PDH activity endpoints
PDK4-specific pathway studies
Isoform selectivity context
PDK isoform profiling and target engagement assays
Cellular metabolic flux studies
PDH activation and TCA cycle modulation
Glucose oxidation and mitochondrial respiration endpoints
Medicinal chemistry scaffold exploration
Naphthoquinone core structure
Structure-activity relationship analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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